2-Amino-2,3-dihydro-1H-indene-2-carboxamide
Description
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,12H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNOQNYJLAPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxamide can be achieved through the dialkylation of a nucleophilic glycine equivalent. This method involves the use of a Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) and o-dibromoxylylene. The first step, monoalkylation of PAAP with o-dibromoxylylene, is conducted under phase-transfer conditions, yielding the corresponding complex. This intermediate is then cyclized under homogeneous conditions (DMF, NaO-t-Bu) to give the product in high chemical yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product. For example, amidation reactions can be catalyzed or non-catalyzed, with pyridinium salts being used to transform carboxylic acid substrates into carboxamides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, amidation reactions yield carboxamides, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-2-carboxamide has been explored for its potential therapeutic uses, particularly in the treatment of neurological disorders. It acts as a selective substrate for norepinephrine and dopamine transporters, making it a candidate for research in neurological and psychiatric conditions . Additionally, it has been studied for its stimulant effects, similar to those of amphetamines, and its potential use in psychotherapy .
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-2-carboxamide primarily involves its interaction with neurotransmitter transporters. It acts as a selective substrate for norepinephrine and dopamine transporters, influencing the levels of these neurotransmitters in the brain. This interaction can modulate various neurological processes, making it a potential candidate for treating disorders such as Parkinson’s disease and depression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-amino-2,3-dihydro-1H-indene-2-carboxamide with structurally or functionally related compounds, highlighting key differences in substituents, biological activity, and clinical outcomes:
Key Structural and Functional Insights:
Positional Isomerism : Substitution at the 2-position (carboxamide) vs. 5-position (e.g., LY186641) significantly alters biological targets. For example, 5-carboxamide derivatives like 7f show DDR1 inhibition, while sulfonamide analogs (LY186641) failed clinically due to toxicity .
Sulfonamide (LY186641): Associated with methemoglobinemia due to oxidative metabolite accumulation . Ester (Ethyl derivative): Primarily used as a synthetic intermediate, lacking reported bioactivity .
Stereochemical Considerations: Chiral analogs (e.g., (1R,2S)-2-aminoindan-1-ol) highlight the role of stereochemistry in drug design, though the target compound’s specific configuration remains uncharacterized in the evidence .
Pharmacokinetic and Toxicity Profiles:
- LY186641 : Demonstrated linear pharmacokinetics but caused severe methemoglobinemia (>20% serum levels) at doses ≥2550 mg/m²/week, leading to trial discontinuation .
- 2-Aminoindan (2-AI): Exhibits rapid absorption and CNS effects but lacks rigorous safety profiling, with recreational use linked to stimulant-like side effects .
Biological Activity
2-Amino-2,3-dihydro-1H-indene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an indene ring and an amine functional group, allows for interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- Physical State : Typically appears as a yellow to brown solid.
Research indicates that this compound interacts with the Discoidin Domain Receptor 1 (DDR1) . This interaction is crucial for its biological activity:
- Binding Affinity : The compound exhibits a binding affinity (Kd) of approximately 5.9 nM to DDR1.
- Inhibition Capacity : It demonstrates a half-maximal inhibitory concentration (IC50) of 14.9 nM, effectively suppressing collagen-induced signaling pathways associated with cancer progression.
Biological Activities
The compound has been evaluated for various biological activities, including:
Anticancer Activity
Studies have shown promising results regarding the anticancer potential of this compound:
- In orthotopic mouse models of pancreatic cancer, the compound exhibited significant therapeutic efficacy by inhibiting tumor growth and metastasis.
Antiviral and Antimicrobial Properties
The compound also displays antiviral and antimicrobial activities:
- It has been shown to inhibit the replication of certain viruses and exhibit antibacterial effects against various pathogens.
Neuroprotective Effects
In the context of neurodegenerative diseases, derivatives similar to this compound have been studied for their ability to inhibit cholinesterase enzymes and amyloid beta aggregation, which are critical in Alzheimer's disease pathology. For instance, related compounds demonstrated IC50 values in the low micromolar range against butyrylcholinesterase (BuChE) .
Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound are yet to be fully elucidated. However, preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. Toxicological assessments indicate that while the compound shows promise in therapeutic contexts, further studies are needed to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-2,3-dihydro-1H-indene-2-carboxamide, and how can yield/selectivity be improved?
- Methodology : Synthesis typically involves multi-step processes, such as condensation reactions under acidic/basic conditions, followed by purification via recrystallization or chromatography (e.g., ethanol/methanol solvent systems) . Key variables include:
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts optimize functional group reactivity .
- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological studies .
Q. How can structural characterization of this compound be validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm backbone connectivity and functional groups (e.g., carboxamide NH at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical CHNO: 176.0954) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Thermal Stability : Decomposition observed >150°C via thermogravimetric analysis (TGA) .
- Photostability : Protect from UV light; degradation products identified via LC-MS after 72-hour exposure .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., neurotransmitter receptors) .
- QSAR Models : Correlate substituent effects (e.g., methyl/fluoro groups) with bioactivity using molecular descriptors (e.g., logP, polar surface area) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water/octanol) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC values for enzyme inhibition may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1% recommended) .
- Compound Purity : Validate via orthogonal methods (e.g., HPLC + NMR) to exclude impurities .
- Biological Replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA + post-hoc tests) .
Q. How does stereochemistry influence pharmacological activity?
- Key Findings :
- The (R)-enantiomer shows higher receptor binding affinity (e.g., K = 12 nM vs. 45 nM for (S)-enantiomer) due to optimal spatial alignment with active sites .
- Chiral Resolution : Achieved via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
Q. What are the mechanistic pathways for its interaction with biological targets?
- Proposed Mechanisms :
- Enzyme Inhibition : Competitive inhibition of discoidin domain receptors (DDRs) via hydrogen bonding with catalytic residues (e.g., Asp/Ala motifs) .
- Receptor Modulation : Allosteric modulation of GABA receptors, validated via patch-clamp electrophysiology .
Methodological Recommendations
- Theoretical Frameworks : Link studies to receptor theory or enzyme kinetics models to contextualize findings .
- Experimental Replication : Use standardized protocols (e.g., OECD guidelines) for bioactivity assays to ensure reproducibility .
- Data Transparency : Share raw spectra, crystallographic data (CCDC), and computational input files in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
